N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazole group, and a thiophene group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The exact structure would depend on the specific synthesis process and the stereochemistry of the starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Catalytic Synthesis and Rearrangements
A novel class of compounds, synthesized via 1,3-dipolar cycloaddition and subsequent rearrangement, demonstrates the utility of catalyst-free synthesis methods under mild conditions for producing benzamide derivatives. This approach is significant for creating complex molecules efficiently and sustainably (Liu et al., 2014).
Anticancer and Antimicrobial Applications
Research into pyrazole derivatives, synthesized using environmentally sustainable methods, has shown potential in inhibiting cell cycle kinases. This finding suggests a pathway for developing anticancer drugs, highlighting the importance of novel pyrazole derivatives in medical research (Nițulescu et al., 2015). Additionally, antimicrobial and antitubercular activities of N-Pyrazolyl Benzamide derivatives have been explored, offering insights into the potential of these compounds to combat infectious diseases (Prathyusha & Deepti, 2022).
Structural Characterization and Material Science
The synthesis and characterization of pyrazole derivatives, including their crystal structure and molecular interactions, contribute to our understanding of molecular design and material properties. Such studies facilitate the development of materials with specific characteristics and applications (Kumara et al., 2018).
Antifungal Activity
Investigations into the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against various phytopathogens have revealed the specificity and efficacy of these compounds in plant protection. This research underscores the potential of chemical derivatives in agricultural applications (Vicentini et al., 2007).
Antimicrobial and Anticancer Evaluation
The synthesis and biological evaluation of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide have been studied for antibacterial, antifungal, and anticancer activities. Such compounds play a crucial role in the development of new therapeutic agents (Senthilkumar, Umarani, & Satheesh, 2021).
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mode of Action
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .
Biochemical Pathways
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Pharmacokinetics
It’s worth noting that an early structural lead exhibited an unacceptably long plasma half-life, and a number of pyrazole analogs containing potential metabolic sites were evaluated further in vivo in an effort to identify compounds with acceptable pharmacokinetic profiles .
Result of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13-6-5-9-15(10-13)22-18(16-11-24-12-17(16)21-22)20-19(23)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXXRTDKQJWWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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